

Unveiling Gymnoascolide A: A Fungal Metabolite with Vasodilatory Properties

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Compound of Interest

Compound Name: *Gymnoascolide A*

Cat. No.: B15563024

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A Technical Guide for Researchers and Drug Development Professionals

Core Summary: **Gymnoascolide A** is a naturally occurring γ -butenolide, a class of compounds known for their diverse biological activities. This metabolite has been primarily isolated from soil-dwelling fungi, notably *Gymnascus reessii* and *Malbranchea filamentosa*, with another reported source being *Auxarthron* sp..^{[1][2]} Exhibiting significant vasodilatory effects, **Gymnoascolide A** presents a molecule of interest for further investigation in cardiovascular research and drug development. This document provides a comprehensive overview of its natural sources, isolation methods, structural characteristics, and biological activities, compiled from the existing scientific literature.

Natural Sources and Production

Gymnoascolide A is a secondary metabolite produced by specific filamentous fungi. The primary documented sources are the ascomycetes *Gymnascus reessii* and *Malbranchea filamentosa*. While the ecological role of **Gymnoascolide A** for these fungi is not fully understood, its production highlights the rich chemical diversity of soil microorganisms.

Table 1: Natural Fungal Sources of **Gymnoascolide A**

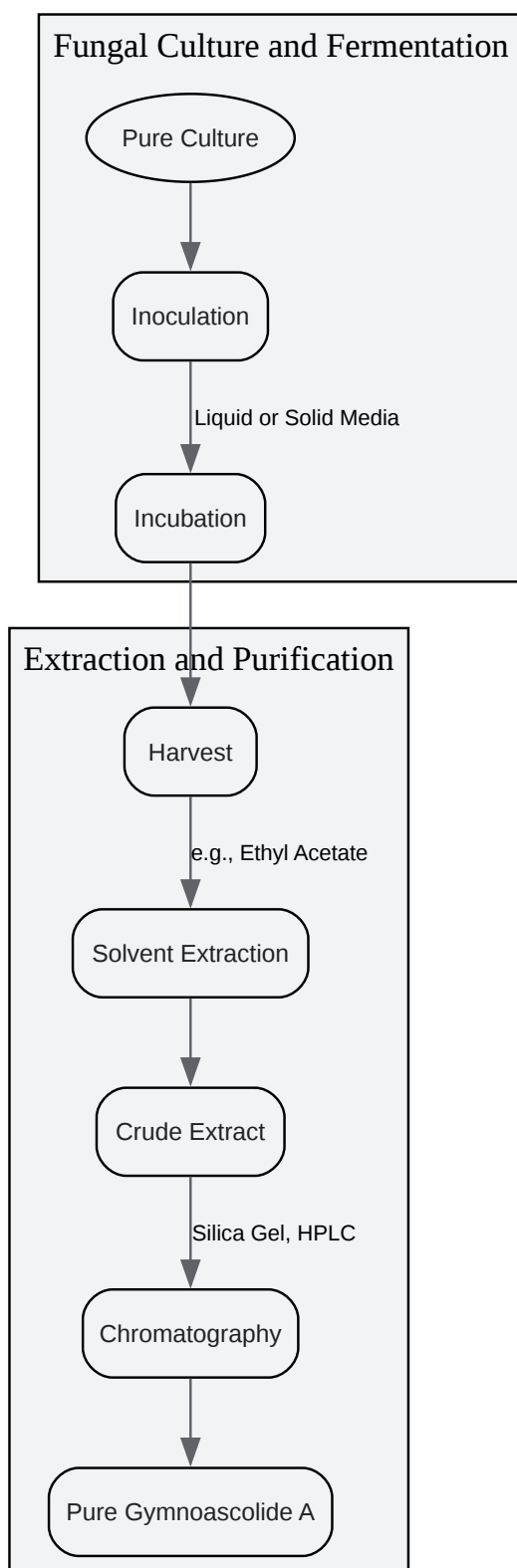
Fungal Species	Phylum	Habitat
Gymnascus reessii	Ascomycota	Soil
Malbranchea filamentosa	Ascomycota	Soil
Auxarthron sp.	Ascomycota	Soil

Quantitative yield data for **Gymnoascolide A** from these fungal sources is not extensively reported in the currently available literature.

Experimental Protocols

Fungal Fermentation and Metabolite Extraction (General Protocol)

A standardized protocol for the large-scale production of **Gymnoascolide A** has not been definitively established. However, based on the general methodology for fungal secondary metabolite production, a representative workflow can be outlined.



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Caption: General workflow for the production and isolation of **Gymnoascolide A**.

Methodology:

- **Inoculation and Fermentation:** A pure culture of the producing fungus (e.g., *Gymnascus reessii*) is used to inoculate a suitable sterile growth medium. This can be a liquid broth (e.g., Potato Dextrose Broth) or a solid substrate (e.g., rice medium). The culture is then incubated under controlled conditions of temperature, agitation, and aeration for a period sufficient to allow for fungal growth and secondary metabolite production (typically several weeks).
- **Extraction:** The fungal biomass and the culture medium are separated. The secondary metabolites, including **Gymnoascolide A**, are extracted from both the mycelia and the culture filtrate using an appropriate organic solvent, commonly ethyl acetate.
- **Purification:** The crude extract is concentrated and subjected to a series of chromatographic techniques to isolate **Gymnoascolide A**. This typically involves initial fractionation using silica gel column chromatography, followed by purification using High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

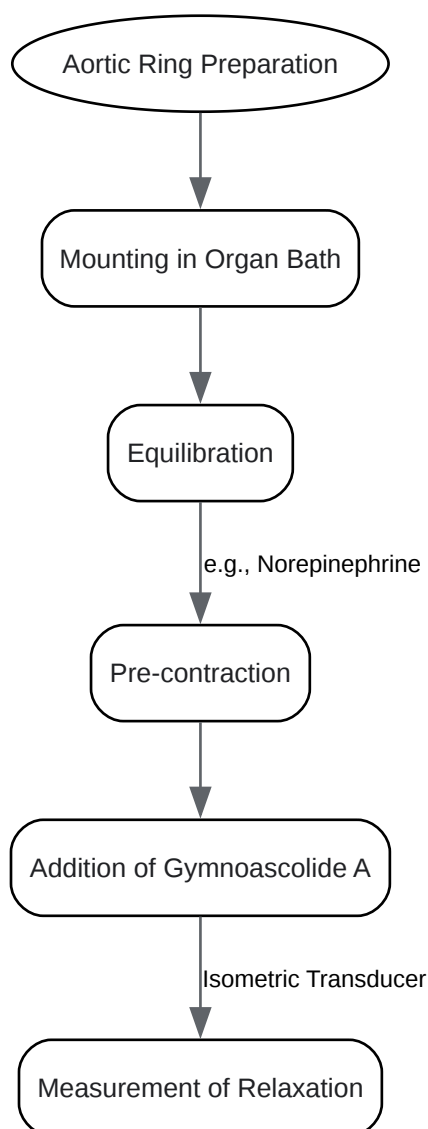
The definitive structure of **Gymnoascolide A** is determined through a combination of spectroscopic techniques.

Methodology:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the purified compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.^{[1][3]} This data allows for the unambiguous assignment of the 3-phenyl-4-(phenylmethyl)-2(5H)-furanone structure.

Vasodilatory Activity Assay

The biological activity of **Gymnoascolide A** as a vasodilator has been demonstrated using ex vivo models.^[1]



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Caption: Experimental workflow for assessing the vasodilatory activity of **Gymnoascolide A**.

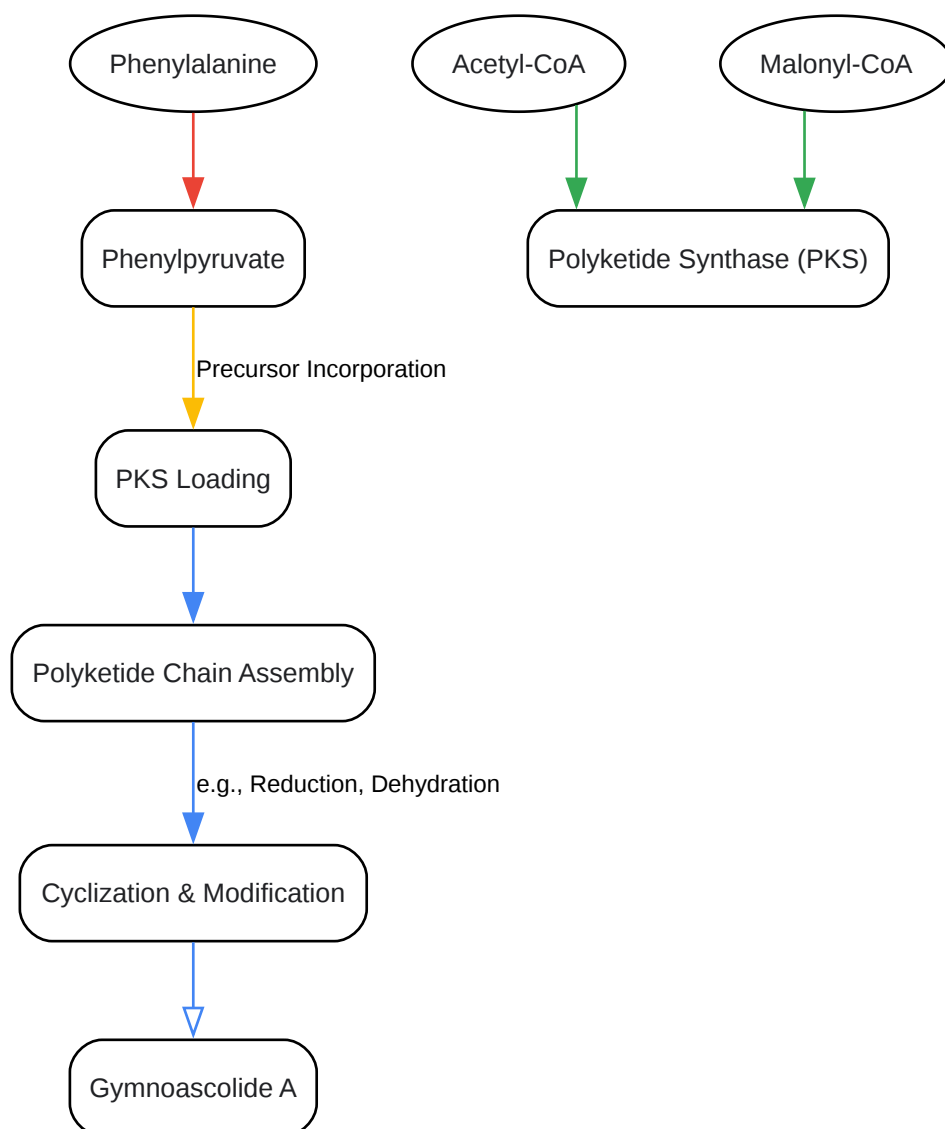
Methodology:

- **Tissue Preparation:** Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
- **Pre-contraction:** The aortic rings are pre-contracted with a vasoconstrictor agent, such as norepinephrine or a high concentration of potassium chloride, to induce a stable contractile tone.

- **Compound Administration:** **Gymnoascolide A** is added to the organ bath in a cumulative manner to obtain a concentration-response curve.
- **Data Acquisition:** The relaxation of the aortic rings is measured isometrically using a force transducer and recorded. The extent of relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. **Gymnoascolide A** has been shown to inhibit calcium-induced contractions in isolated rat aortic rings at a concentration of 1 μ M.

Putative Biosynthetic Pathway

A definitive biosynthetic pathway for **Gymnoascolide A** has not been experimentally elucidated. However, based on the biosynthesis of other fungal polyketides and related butenolides, a putative pathway can be proposed. The core structure is likely derived from the polyketide pathway, utilizing precursors from primary metabolism.



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